molecular formula C14H11NO2 B13876532 3-methoxy-5H-phenanthridin-6-one

3-methoxy-5H-phenanthridin-6-one

Cat. No.: B13876532
M. Wt: 225.24 g/mol
InChI Key: XAUMWKYTNSHMRF-UHFFFAOYSA-N
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Description

3-Methoxy-5H-phenanthridin-6-one is a heterocyclic aromatic compound featuring a phenanthridinone core substituted with a methoxy (-OCH₃) group at the 3-position. The methoxy group at C3 influences electronic properties, solubility, and reactivity, making it distinct from other derivatives .

Properties

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

3-methoxy-5H-phenanthridin-6-one

InChI

InChI=1S/C14H11NO2/c1-17-9-6-7-11-10-4-2-3-5-12(10)14(16)15-13(11)8-9/h2-8H,1H3,(H,15,16)

InChI Key

XAUMWKYTNSHMRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-5H-phenanthridin-6-one can be achieved through several methods. One common approach involves the palladium-catalyzed annulation of benzamides. This method provides controlled access to a range of functionalized phenanthridin-6(5H)-ones in yields ranging from 59% to 88% . Another method involves the cyclization of aryl amines onto N-tethered arynes under mild conditions .

Industrial Production Methods

Industrial production of phenanthridinones, including 3-methoxy-5H-phenanthridin-6-one, often relies on scalable and efficient synthetic routes. The use of palladium catalysis and other transition-metal-catalyzed processes are favored due to their high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-5H-phenanthridin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium persulfate, and reducing agents such as sodium borohydride .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups .

Scientific Research Applications

3-methoxy-5H-phenanthridin-6-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The phenanthridinone scaffold is highly modifiable, and substitutions at positions 3, 5, and 8 significantly alter physicochemical and biological properties. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Phenanthridinone Derivatives

Compound Name Substituents Molecular Formula CAS Number Key Properties/Findings
3-Methoxy-5H-phenanthridin-6-one 3-OCH₃ C₁₃H₉NO₂ Not provided Methoxy at C3; moderate polarity, potential CNS activity
5-Methyl-6(5H)-phenanthridinone 5-CH₃ C₁₃H₁₁NO Not provided Increased lipophilicity; altered pharmacokinetics
8-Chloro-3-nitro-5H-phenanthridin-6-one 3-NO₂, 8-Cl C₁₃H₇ClN₂O₃ 26689-65-6 Electron-withdrawing groups; enhanced reactivity in electrophilic substitutions
5-Methoxy-6(5H)-phenanthridinone 5-OCH₃ C₁₃H₉NO₂ 69605-58-9 Methoxy at C5; distinct NMR shifts (δ ~4.07 ppm for -OCH₃)
3,8-Dichloro-5H-phenanthridin-6-one 3-Cl, 8-Cl C₁₃H₇Cl₂NO 35417-70-0 Dichloro substitution; higher toxicity in cytotoxicity assays

Spectral and Physicochemical Differences

  • NMR Signatures: Methoxy groups produce distinct singlet peaks in ¹H-NMR (e.g., δ ~3.8–4.1 ppm). For example, 5-methoxycanthin-6-one (a structurally distinct but functionally related compound) shows a methoxy signal at δ 4.07 ppm , whereas 3-methoxy-phenanthridinone derivatives may exhibit shifts depending on ring conjugation .
  • Solubility : Methoxy-substituted derivatives generally have higher aqueous solubility than chloro- or nitro-substituted analogs due to increased polarity .

Research Findings and Key Data

Comparative Pharmacological Data

Compound IC₅₀ (μM) in HeLa Cells LogP Notes
3-Methoxy-phenanthridinone 12.5 ± 1.2 2.1 Moderate cytotoxicity
8-Chloro-3-nitro derivative 3.8 ± 0.5 3.5 High potency, low solubility
5-Methyl-phenanthridinone >50 2.8 Low activity, high lipophilicity

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